Cas no 2227680-86-4 ((1S)-2,2,2-trifluoro-1-{imidazo1,2-apyridin-3-yl}ethan-1-ol)

(1S)-2,2,2-Trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol is a chiral trifluoromethylated alcohol derivative featuring an imidazo[1,2-a]pyridine scaffold. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its stereogenic center and the presence of a trifluoromethyl group, which enhances metabolic stability and lipophilicity. The imidazo[1,2-a]pyridine moiety contributes to its potential as a pharmacophore in drug discovery, particularly for targeting central nervous system (CNS) and antimicrobial applications. Its well-defined stereochemistry allows for precise enantioselective transformations, making it a valuable intermediate in the development of bioactive molecules. High purity and consistent synthetic reproducibility ensure reliability for research and industrial applications.
(1S)-2,2,2-trifluoro-1-{imidazo1,2-apyridin-3-yl}ethan-1-ol structure
2227680-86-4 structure
Product Name:(1S)-2,2,2-trifluoro-1-{imidazo1,2-apyridin-3-yl}ethan-1-ol
CAS No:2227680-86-4
MF:C9H7F3N2O
MW:216.159892320633
CID:6128537
PubChem ID:699897
Update Time:2025-06-13

(1S)-2,2,2-trifluoro-1-{imidazo1,2-apyridin-3-yl}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-2,2,2-trifluoro-1-{imidazo1,2-apyridin-3-yl}ethan-1-ol
    • EN300-1954499
    • 2227680-86-4
    • (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol
    • Inchi: 1S/C9H7F3N2O/c10-9(11,12)8(15)6-5-13-7-3-1-2-4-14(6)7/h1-5,8,15H/t8-/m0/s1
    • InChI Key: YKEKXCVCXSYJJF-QMMMGPOBSA-N
    • SMILES: FC([C@H](C1=CN=C2C=CC=CN12)O)(F)F

Computed Properties

  • Exact Mass: 216.05104734g/mol
  • Monoisotopic Mass: 216.05104734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 37.5Ų

(1S)-2,2,2-trifluoro-1-{imidazo1,2-apyridin-3-yl}ethan-1-ol Pricemore >>

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Additional information on (1S)-2,2,2-trifluoro-1-{imidazo1,2-apyridin-3-yl}ethan-1-ol

Comprehensive Overview of (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol (CAS No. 2227680-86-4)

The compound (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol (CAS No. 2227680-86-4) is a chiral fluorinated derivative of imidazo[1,2-a]pyridine, a scaffold of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the trifluoromethyl group and the imidazo[1,2-a]pyridine core, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are increasingly focusing on this compound due to its potential applications in developing kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics.

In recent years, the demand for fluorinated compounds has surged, driven by their enhanced metabolic stability and bioavailability. The trifluoromethyl group in (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol is particularly noteworthy, as it often improves binding affinity to target proteins. This aligns with the growing trend in precision medicine, where small-molecule modulators with high selectivity are sought after. Additionally, the imidazo[1,2-a]pyridine moiety is a privileged structure in drug design, frequently appearing in FDA-approved drugs and clinical candidates.

The synthesis of (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol typically involves asymmetric reduction or chiral resolution techniques, highlighting the importance of stereoselective synthesis in modern organic chemistry. Its enantiomeric purity is critical, as the (1S)-configuration may exhibit distinct pharmacological properties compared to its (1R)-counterpart. This specificity is a hot topic in pharmaceutical R&D, where enantiomerically pure compounds are prioritized to minimize off-target effects.

From a commercial perspective, CAS No. 2227680-86-4 is gaining traction among suppliers of fine chemicals and custom synthesis providers. Its applications extend beyond pharmaceuticals, including use in agrochemicals and material science. The compound's stability under various conditions makes it suitable for high-throughput screening and combinatorial chemistry, addressing the needs of drug discovery platforms.

Environmental and regulatory considerations are also pivotal. The fluorine atom in (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol is often scrutinized due to concerns about persistent organic pollutants (POPs). However, advances in green chemistry have enabled more sustainable synthesis routes, reducing the ecological footprint of such compounds. This aligns with the broader industry shift toward sustainable pharmaceuticals.

In summary, (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol represents a versatile and scientifically compelling molecule. Its integration into drug development pipelines and material innovation underscores its relevance in contemporary research. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing unmet medical and industrial challenges.

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